[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate
Overview
Description
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structure, which includes both nitrophenyl and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate typically involves a multi-step process:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced to yield the amino intermediate.
Esterification: The amino intermediate is reacted with 2-(4-chloro-3,5-dimethylphenoxy)acetic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its distinct functional groups.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl and chlorophenoxy groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chlorophenoxy)acetate
- [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(3,5-dimethylphenoxy)acetate
Uniqueness
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate is unique due to the presence of both the 4-chloro and 3,5-dimethyl substituents on the phenoxy group. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-11-7-15(8-12(2)18(11)19)26-10-17(23)27-21-16(20)9-13-3-5-14(6-4-13)22(24)25/h3-8H,9-10H2,1-2H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJFYWUTBLLOKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.